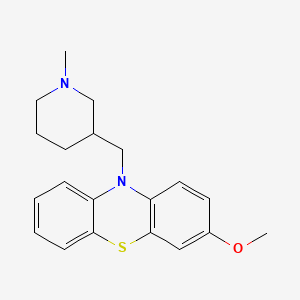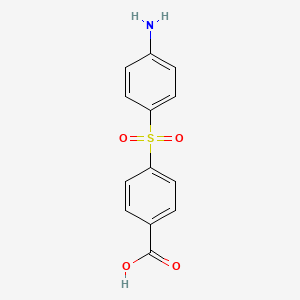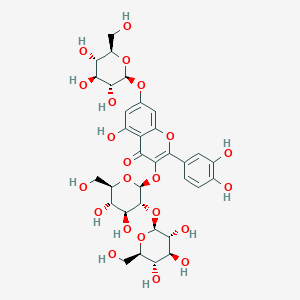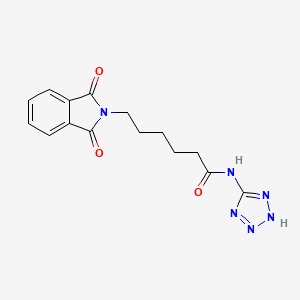
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features a furan ring attached to a thione group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
2,5-Furandicarboxylic Acid: Another furan derivative used in the production of bioplastics.
Benzofuran Derivatives: These compounds have similar heterocyclic structures and are used in medicinal chemistry.
Uniqueness
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives
Propriétés
Numéro CAS |
100991-62-6 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3 |
Clé InChI |
UCAVSGIYWFXZMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=S)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)




![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)



![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)


![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
